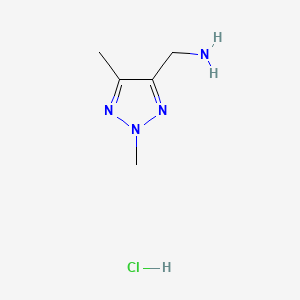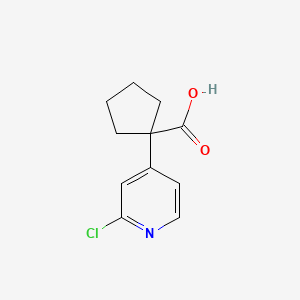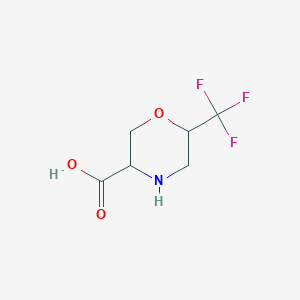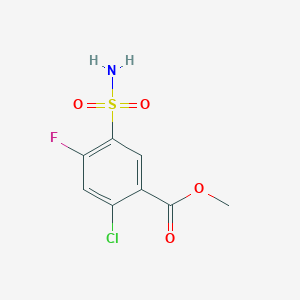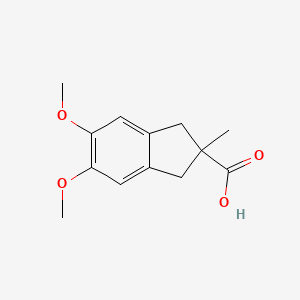
5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound belonging to the indene family Indene derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one.
Michael Addition Reaction: The α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone are reacted with various nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole under Michael addition reaction conditions.
Purification: The resulting products are purified through column chromatography in contact with silica gel.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as acetylcholine esterase inhibitors, which are useful in treating Alzheimer’s disease . The compound’s structure allows it to bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of the target compound.
Donepezil hydrochloride: An indanone derivative used for treating Alzheimer’s disease.
1-Indanone derivatives: These compounds have various biological activities and are used in pharmaceuticals and polymerization catalysts.
Uniqueness
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy groups and carboxylic acid functionality make it versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methyl-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-13(12(14)15)6-8-4-10(16-2)11(17-3)5-9(8)7-13/h4-5H,6-7H2,1-3H3,(H,14,15) |
InChI Key |
NUXVGGRWOMVPGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



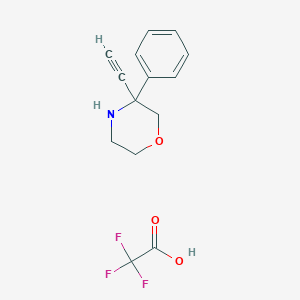
![3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B13516270.png)
![2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B13516278.png)
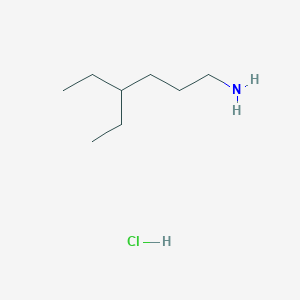
![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
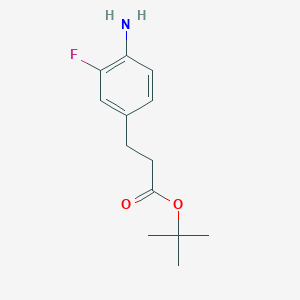


![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
